N-benzylpiperazine-1-sulfonamide hydrochloride
Overview
Description
N-benzylpiperazine-1-sulfonamide hydrochloride is a biochemical used for proteomics research . It is a synthetic benzylpiperazine derivative with potential pharmaceutical applications.
Molecular Structure Analysis
The molecular formula of this compound is C11H17N3O2S•HCl, and its molecular weight is 291.8 g/mol . Detailed structural analysis or 3D models are not provided in the searched resources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.8 g/mol . Further physical and chemical properties are not provided in the searched resources.Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
- Adenosine A2B Receptor Antagonists : A novel method for the synthesis of sulfonamides, including N-benzylpiperazine derivatives, has been developed to yield potent adenosine A2B receptor antagonists. This approach overcomes the limitations of standard reactions, offering a promising pathway for the development of new therapeutic agents with high selectivity and potency at A2B receptors (Luo Yan et al., 2006).
- Carbonic Anhydrase Inhibitors : Glycoconjugate benzene sulfonamides synthesized via a "click-tail" approach, containing N-benzylpiperazine, demonstrate significant inhibition of carbonic anhydrase isozymes. This inhibition is particularly relevant for targeting hypoxic tumors and offers a new avenue for cancer therapy applications (Brendan L. Wilkinson et al., 2006).
Cancer Therapy
- Pro-Apoptotic Effects : Certain sulfonamide derivatives, including those with N-benzylpiperazine, have been synthesized and shown to activate p38/ERK phosphorylation in cancer cells. These compounds induce apoptosis through the activation of pro-apoptotic genes, highlighting their potential in the treatment of various cancer types (A. Cumaoğlu et al., 2015).
Environmental Degradation
- Elimination of Sulfonamide Antibiotics : Research has identified a novel microbial strategy to degrade sulfonamide antibiotics, which involves ipso-hydroxylation followed by fragmentation. This pathway, potentially involving N-benzylpiperazine-1-sulfonamide hydrochloride as a model compound, suggests an innovative approach to mitigating the environmental impact of persistent pharmaceutical pollutants (B. Ricken et al., 2013).
Properties
IUPAC Name |
N-benzylpiperazine-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.ClH/c15-17(16,14-8-6-12-7-9-14)13-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDRHWHWUFVEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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